molecular formula C14H15NO3S3 B2757424 (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate CAS No. 682783-23-9

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2757424
CAS No.: 682783-23-9
M. Wt: 341.46
InChI Key: ULKJMIAQYBCZGH-DHZHZOJOSA-N
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Description

The compound (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a thiophen-2-ylmethylene substituent at position 5 and a butyl ester group at position 3 (Figure 1). Thiazolidinones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The (E)-configuration of the exocyclic double bond in this compound is critical for its stereochemical stability and interactions with biological targets .

Properties

IUPAC Name

butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKJMIAQYBCZGH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate typically involves a multi-step process:

    Formation of the Thioxothiazolidine Ring: This step often involves the reaction of a thiourea derivative with a halogenated acetic acid derivative under basic conditions to form the thioxothiazolidine core.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Knoevenagel condensation reaction, where the thioxothiazolidine intermediate reacts with thiophene-2-carbaldehyde in the presence of a base such as piperidine.

    Esterification: The final step involves esterification of the carboxylic acid group with butanol, typically using a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Chemical Reactions of Thiazolidinone Derivatives

Thiazolidinones can undergo several chemical reactions, including:

  • Halogenation : Reaction with halogens leads to 5-halogen derivatives, useful for further synthetic transformations .

  • Dehydrobromination : Forms 5-ene derivatives, which are important intermediates .

  • Nucleophilic Addition : The double bond in 5-ene derivatives can undergo nucleophilic addition reactions .

Reaction Conditions

  • Temperature : Careful control is necessary for optimal yields and purity.

  • Solvent Choice : Influences reaction rates and selectivity.

  • Reaction Time : Affects the completion of reactions and formation of by-products.

Biological Activities

Activity Description
Anti-inflammatory Inhibition of inflammatory pathways, potentially useful for treating conditions like arthritis.
Antimicrobial Effective against various microorganisms, making them candidates for antibiotic development.
Anticancer Exhibits cytotoxic effects on cancer cells, with potential applications in oncology.

Analytical Techniques for Characterization

To monitor reaction progress and characterize thiazolidinone derivatives, several analytical techniques are employed:

  • Thin-Layer Chromatography (TLC) : Used to assess reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

  • Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Offer insights into thermal stability and phase transitions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The synthesis typically involves the condensation of thiophene derivatives with thiazolidinone frameworks, leading to compounds with potential pharmacological properties. Various synthetic routes have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. Studies have shown that (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate demonstrates efficacy against various bacterial strains, making it a candidate for antibiotic development. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been evaluated for anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The anticancer mechanism may involve apoptosis induction and cell cycle arrest .

Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds structurally related to (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate have shown promising results as acetylcholinesterase inhibitors, suggesting potential therapeutic applications in enhancing cognitive function .

Case Study: Antimicrobial Efficacy

A study published in the Journal of American Science evaluated a series of thiazolidinone derivatives for their antimicrobial properties. The results indicated that compounds similar to (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anticancer Research

In a study assessing the anticancer potential of thiazolidinone derivatives, researchers found that (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate induced apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response .

References Summary Table

ReferenceTitleKey Findings
Synthesis of Some Medicinal and Biological Active CompoundsEvaluated antimicrobial properties; significant activity observed
Anticancer Activity of Thiazolidinone DerivativesInduced apoptosis in cancer cell lines; dose-dependent effects noted
Acetylcholinesterase Inhibitors Based on CoumarinsHighlighted potential for cognitive enhancement through enzyme inhibition

Mechanism of Action

The mechanism of action of (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate in biological systems is not fully understood but is believed to involve interactions with specific enzymes or receptors. The thioxothiazolidine ring may interact with thiol groups in proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

A key structural analog is methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS: 120841-39-6). This compound replaces the thiophene ring with a 4-hydroxy-3-methoxyphenyl group (Table 1).

Table 1: Substituent Effects on Thiazolidinone Derivatives

Compound Aromatic Substituent Ester Group Key Properties
Target Compound (E)-butyl derivative Thiophen-2-ylmethylene Butyl Lipophilic, electron-rich aromatic system
Methyl 120841-39-6 4-Hydroxy-3-methoxyphenyl Methyl Polar, H-bond donor/acceptor
Ethyl 4-[...]benzoates (from ) Benzamido/benzo[d]thiazol Ethyl Bulky substituents, steric hindrance

Core Heterocyclic Variations

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () replaces the thiazolidinone core with a quinazolinone scaffold. However, the thiazolidinone core in the target compound offers conformational flexibility, which may improve binding to enzymes with dynamic active sites .

Biological Activity

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is a derivative of thiazolidinone and rhodanine compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a thiazolidinone core structure with a thiophene ring, which is known to enhance biological activity through various mechanisms. The presence of the thioxothiazolidine moiety contributes to its potential pharmacological effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityTest OrganismsReference
(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetateAntibacterialE. coli, S. aureus
5-Benzylidene derivativesAntifungalC. albicans, A. niger
Rhodanine derivativesAntiprotozoalLeishmania spp.

The minimal inhibitory concentrations (MICs) for these compounds were found to be as low as 50 μg/mL for various tested organisms, indicating high efficacy in inhibiting microbial growth .

Anticancer Activity

Thiazolidinone derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells.

Cell LineCompoundIC50 (μM)Reference
MDA-MB-231 (breast cancer)(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate15.6
SK-Hep-1 (liver cancer)Similar thiazolidinones12.3
NUGC-3 (gastric cancer)Various derivatives10.0 - 20.0

These findings suggest that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

One of the notable mechanisms of action for (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is its role as an inhibitor of key enzymes involved in metabolic pathways.

  • Aldose Reductase Inhibition : This compound has been identified as an aldose reductase inhibitor, which may impact glucose metabolism and has implications for diabetic complications .
    • Mechanism : By inhibiting aldose reductase, the compound potentially reduces sorbitol accumulation, thereby mitigating osmotic and oxidative stress in diabetic tissues.
  • Protease Inhibition : Studies indicate that similar thiazolidinones can inhibit proteases such as PIM kinase and PI3Kα, which are critical in cancer progression and metabolic disorders .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

  • In Vivo Studies : A study demonstrated that a related thiazolidinone compound significantly reduced tumor size in xenograft models of breast cancer . The treatment led to a marked decrease in cell proliferation markers.
  • Biofilm Formation : Research indicates that these compounds can disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Q & A

Basic: What are the standard synthetic methodologies for preparing (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate?

The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:

  • Step 1 : Refluxing a thiophen-2-ylmethylene precursor with sodium in absolute ethanol to generate a reactive intermediate.
  • Step 2 : Alkylation using butyl bromoacetate under prolonged reflux (5–6 hours) to introduce the ester moiety.
  • Purification : Recrystallization from ethanol or ethyl acetate to isolate the product .
    Key variables include solvent polarity (ethanol vs. dioxane), reaction time, and molar ratios of reagents.

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency compared to ethanol .
  • Catalyst Screening : Triethylamine or DBU can accelerate alkylation steps by deprotonating intermediates .
  • Temperature Control : Lower temperatures (0–5°C) during intermediate formation reduce side reactions .
  • Chromatographic Validation : Use HPLC to monitor reaction progress and adjust stoichiometry dynamically .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

  • Spectral Analysis :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, thioxo group at δ 190–200 ppm) .
    • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected shifts or missing peaks)?

  • Multi-Technique Cross-Validation :
    • HRMS : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ vs. [M+Na]+) .
    • 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for thiophene and thiazolidinone moieties .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data .

Basic: What biological activities are associated with structurally similar thiazolidinone derivatives?

  • Kinase Inhibition : Analogous compounds show activity against protein kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Anti-Inflammatory Effects : Thiophene-containing derivatives suppress COX-2 and TNF-α in vitro .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (IC₅₀ values: 10–50 μM) via ROS generation .

Advanced: What computational strategies predict the bioactivity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (PDB IDs: 1M17, 2ITO). Focus on hydrogen bonding with thioxo and carbonyl groups .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values from published analogs .
  • ADMET Prediction : SwissADME evaluates logP (2.5–3.5) and BBB permeability to prioritize in vivo testing .

Advanced: What mechanistic insights explain the reactivity of the thioxothiazolidinone core?

  • Tautomerism : The thioxo group (C=S) undergoes keto-enol tautomerism, influencing nucleophilic attack sites .
  • Electrophilic Substitution : The 5-(thiophen-2-ylmethylene) group directs electrophiles to the α-position of the thiazolidinone ring .
  • Radical Scavenging : ESR studies confirm ROS quenching via sulfur-centered radical intermediates .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies :
    • Thermal Stress : Heat at 40–60°C for 14 days; monitor decomposition via TLC .
    • Hydrolytic Stability : Test in pH 1.2 (HCl) and pH 7.4 (PBS) buffers; HPLC quantifies ester hydrolysis .
  • Light Sensitivity : UV irradiation (254 nm) for 48 hours evaluates photodegradation pathways .

Basic: What synthetic precursors are critical for scaling up production?

  • Key Intermediates :
    • 5-(Thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS: 1151944-57-8) .
    • Butyl bromoacetate (CAS: 18991-98-5) .
  • Quality Control : Ensure intermediates are ≥98% pure (HPLC) to avoid side reactions .

Advanced: What experimental designs validate ecological safety during disposal?

  • OECD Guidelines :
    • Test 301D : Closed Bottle Test for biodegradability in aqueous media .
    • Test 221 : Daphnia magna acute toxicity (EC₅₀ determination) .
  • Waste Treatment : Incineration at >800°C with scrubbers to neutralize sulfur oxides .

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